molecular formula C12H12S3 B1619357 4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene CAS No. 67130-91-0

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene

Cat. No.: B1619357
CAS No.: 67130-91-0
M. Wt: 252.4 g/mol
InChI Key: WCFPIYZXBYMKIE-UHFFFAOYSA-N
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Description

4,9,14-Trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1,6,11-triene is a sulfur-rich polycyclic compound characterized by a tetracyclic framework with three sulfur atoms integrated into its fused ring system. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. The compound’s derivatives, such as tricarboxylic acid (CAS 1174223-25-6) and tricarbaldehyde (CAS 2243590-42-1), are notable for their functionalized side chains, which enhance their applicability in coordination chemistry and organic electronics .

Properties

IUPAC Name

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFPIYZXBYMKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3CSCC3=C4CSCC4=C2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302191
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67130-91-0
Record name NSC149603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene can be synthesized through several methods. One common approach involves the cyclization of benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . This reaction is controlled by the N-substituent group of the hexahydro-1,3,5-triazines, leading to the formation of the desired trithiophene compound.

Industrial Production Methods

Industrial production methods for 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene typically involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed methylations of corresponding hexabromides has also been reported .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene involves its interaction with molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic species, leading to various chemical transformations. Additionally, its tricyclic structure allows it to interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues

Compound Name Molecular Formula Key Features Reference
4,9,14-Trithiatetracyclo[...]pentadeca-1,6,11-triene (parent compound) C₁₂H₁₂S₃ Tetracyclic core with three sulfur atoms, no functional groups
3,8,13-Trithiatetracyclo[...]hexaene-4,9,14-tricarboxylic acid C₁₈H₁₂O₆S₃ Carboxylic acid substituents; increased polarity and coordination capacity
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde (BTT) C₁₅H₆O₃S₃ Aldehyde groups; planarized structure for π-conjugation in electronics
Ajoene [(E,Z)-4,5,9-trithiadodeca-1,6,11-triene 9-oxide] C₉H₁₄OS₃ Linear sulfide oxide; antiviral and antiplatelet bioactivity
(4S,9S,14S)-4,9,14-Tris(triisopropylsiloxy)-1,6,11-triazatetracyclo[...] C₃₉H₇₅N₃O₃Si₃ Nitrogen-siloxy hybrid; synthetic intermediate in medicinal chemistry

Key Observations :

  • Ring System : The parent compound and its tricarbaldehyde derivative (BTT) share a fused tetracyclic backbone, whereas ajoene is linear. The siloxy-triazatetracyclo analogue replaces sulfur with nitrogen, altering reactivity .
  • Functional Groups : Carboxylic acid and aldehyde derivatives expand utility in metal-organic frameworks (MOFs) or organic semiconductors, contrasting with ajoene’s biological focus .

Key Observations :

  • The parent compound’s derivatives (e.g., BTT) require specialized electrophilic substitutions, while ajoene is biosynthetically derived.
  • Siloxy-triazatetracyclo synthesis emphasizes transition-metal catalysis, differing from sulfur-based analogues .
Physicochemical Properties

Table 3: Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Bioactivity
BTT (tricarbaldehyde) 833.3 ± 60.0 1.9 ± 0.1 Low in water N/A (electronics focus)
Ajoene N/A ~1.2 Ethanol-soluble Antiviral, antiplatelet, QS inhibition
Siloxy-triazatetracyclo N/A N/A Organic solvents Synthetic intermediate; no direct bioactivity reported

Key Observations :

  • BTT’s high boiling point and density reflect its rigid, fused aromatic system, whereas ajoene’s linear structure contributes to lower density and ethanol solubility .
  • Bioactivity is exclusive to ajoene and related sulfur-linear compounds, highlighting structural determinants of function .

Biological Activity

Overview of 4,9,14-Trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene

This compound is a sulfur-containing organic compound characterized by its unique tricyclic structure and multiple thiol groups. This compound has garnered interest in various fields of research due to its potential biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to this compound exhibit antimicrobial properties. These properties are attributed to the presence of sulfur atoms which can disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Activity

The antioxidant potential of sulfur-containing compounds is well-documented. Studies suggest that this compound may exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.

Cytotoxic Effects

Preliminary studies have shown that certain tricyclic thioether compounds can induce cytotoxic effects in cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. Further investigations are needed to confirm these effects specifically for this compound.

Neuroprotective Effects

There is emerging evidence that sulfur-containing compounds may possess neuroprotective properties by modulating neuroinflammation and protecting against neuronal damage in models of neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various sulfur compounds found that those with a similar cyclic structure to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : In vitro assays using human cancer cell lines demonstrated that related compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

Data Table

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of neuroinflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 2
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene

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